molecular formula C12H16N2O3 B11958114 2',6'-Diethyl-3'-nitroacetanilide CAS No. 91557-77-6

2',6'-Diethyl-3'-nitroacetanilide

Cat. No.: B11958114
CAS No.: 91557-77-6
M. Wt: 236.27 g/mol
InChI Key: FQZYCHPZMBXHND-UHFFFAOYSA-N
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Description

2’,6’-Diethyl-3’-nitroacetanilide is an organic compound with the molecular formula C12H16N2O3 It is a derivative of acetanilide, featuring ethyl groups at the 2’ and 6’ positions and a nitro group at the 3’ position on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Diethyl-3’-nitroacetanilide typically involves the nitration of 2’,6’-diethylacetanilide. The process begins with the acylation of 2,6-diethylaniline using acetic anhydride to form 2’,6’-diethylacetanilide. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3’ position.

Industrial Production Methods

Industrial production of 2’,6’-Diethyl-3’-nitroacetanilide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Diethyl-3’-nitroacetanilide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Electrophilic reagents such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.

Major Products

    Reduction: 2’,6’-Diethyl-3’-aminoacetanilide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2’,6’-Diethyl-3’-nitroacetanilide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2’,6’-Diethyl-3’-nitroacetanilide depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ethyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: The parent compound without the ethyl and nitro substitutions.

    4-Nitroacetanilide: A nitro derivative with the nitro group at the 4’ position.

    2’,6’-Diethylacetanilide: The precursor compound without the nitro group.

Uniqueness

2’,6’-Diethyl-3’-nitroacetanilide is unique due to the presence of both ethyl and nitro groups, which confer distinct chemical and physical properties

Properties

CAS No.

91557-77-6

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

N-(2,6-diethyl-3-nitrophenyl)acetamide

InChI

InChI=1S/C12H16N2O3/c1-4-9-6-7-11(14(16)17)10(5-2)12(9)13-8(3)15/h6-7H,4-5H2,1-3H3,(H,13,15)

InChI Key

FQZYCHPZMBXHND-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)[N+](=O)[O-])CC)NC(=O)C

Origin of Product

United States

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